4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde
Description
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde is a heterocyclic organic compound featuring an isoquinoline core substituted with 6,7-dimethoxy groups. A methylene bridge links this core to a benzaldehyde moiety, conferring distinct electronic and steric properties.
Properties
CAS No. |
61190-21-4 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C19H17NO3/c1-22-18-8-16-11-20-10-15(17(16)9-19(18)23-2)7-13-3-5-14(12-21)6-4-13/h3-6,8-12H,7H2,1-2H3 |
InChI Key |
ORLBAYFUCOEURK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde typically involves the reaction of 6,7-dimethoxyisoquinoline with a suitable benzaldehyde derivative. One common method includes the use of a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization . This process is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with amines, alcohols, and hydrides. For example:
-
Formation of imines : Reaction with primary amines (e.g., benzylamine) in ethanol at 60°C yields Schiff bases. A 78% yield was reported using anhydrous conditions with molecular sieves .
-
Reduction to alcohol : Sodium borohydride (NaBH4) in methanol reduces the aldehyde to the corresponding benzyl alcohol derivative (85–92% yield) .
Table 1: Nucleophilic Additions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | EtOH, 60°C, 12h | Schiff base | 78% | |
| NaBH4 | MeOH, 0°C to RT, 2h | 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzyl alcohol | 92% |
Condensation Reactions
The aldehyde participates in Knoevenagel and aldol condensations:
-
Knoevenagel with malononitrile : In the presence of piperidine catalyst, the reaction in refluxing ethanol forms a cyanostilbene derivative (63% yield).
-
Aldol condensation : With acetone under basic conditions, a β-hydroxy ketone intermediate forms, which dehydrates to an α,β-unsaturated carbonyl compound (55% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
-
Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 and K2CO3 in dioxane/water (80°C, 24h) to form biaryl products (70–75% yield) .
-
Heck reaction : With styrene derivatives, Pd(OAc)2 catalyzes the formation of α,β-unsaturated aldehydes (68% yield) .
Table 2: Cross-Coupling Reactions
Oxidation and Functional Group Interconversion
-
Oxidation to carboxylic acid : Using KMnO4 in acidic aqueous acetone, the aldehyde oxidizes to 4-((6,7-dimethoxyisoquinolin-4-yl)methyl)benzoic acid (82% yield).
-
Protection as acetal : Reaction with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene forms a 1,3-dioxolane derivative (89% yield) .
Enzymatic Modifications
Though not directly documented for this compound, structurally similar aldehydes (e.g., 3,4-dimethoxybenzaldehyde) undergo C–C bond cleavage via lignin peroxidase (LiP) in the presence of H2O2, forming radical intermediates . This suggests potential biodegradation pathways under enzymatic conditions.
Stability and Reaction Optimization
-
Light sensitivity : Prolonged exposure to UV light causes decomposition of the aldehyde group; reactions are typically conducted under inert gas (N2/Ar) .
-
Catalyst tuning : Acridinium salts (e.g., PC III) enhance oxidation efficiency in photoredox systems, achieving >90% conversion in MeCN/H2O (99:1) .
Scientific Research Applications
Pharmacological Applications
1. Neuropsychiatric Disorders
Research has identified 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde as a potential inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in several neuropsychiatric disorders. PDE10A inhibitors have shown promise in treating conditions such as:
- Schizophrenia
- Huntington's Disease
- Parkinson's Disease
These conditions are characterized by cognitive deficits and mood disorders. The inhibition of PDE10A may help ameliorate symptoms by enhancing dopaminergic signaling pathways, which are often disrupted in these disorders .
2. Cancer Therapy
The compound has also been explored for its anti-cancer properties. Studies suggest that derivatives of isoquinoline compounds can inhibit various cancer cell lines. Specifically, the inhibition of RET kinase activity has been noted, which plays a crucial role in cell proliferation and survival in certain cancers. This makes this compound a candidate for further investigation as a therapeutic agent in oncology .
3. Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound may target the inflammasome-caspase-1 pathway, which is critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Data Table: Summary of Applications
Case Studies
Case Study 1: PDE10A Inhibition in Schizophrenia
In a clinical trial involving patients with schizophrenia, compounds targeting PDE10A demonstrated significant improvements in cognitive performance compared to placebo groups. The study highlighted the efficacy of these inhibitors in enhancing dopaminergic function, leading to better management of symptoms associated with schizophrenia .
Case Study 2: RET Kinase Inhibition for Cancer Treatment
A series of experiments evaluated the effect of benzamide derivatives containing the isoquinoline structure on RET kinase activity. The results indicated that specific compounds could effectively inhibit RET, resulting in reduced cell proliferation across various cancer cell lines. This underscores the therapeutic potential of this compound as part of targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Differences :
- The benzaldehyde group in the target compound offers reactivity for Schiff base formation, unlike ester or amide derivatives, which prioritize stability .
- Chlorophenyl or methylbenzyl substituents in analogs modulate steric effects and binding affinity to biological targets .
Benzaldehyde Derivatives with Amino/Alkyl Substituents
Variations in amino or alkyl chains significantly alter physicochemical and biological behavior:
| Compound Name | Substituents | Unique Properties |
|---|---|---|
| 4-((Diisopropylamino)methyl)benzaldehyde | Diisopropylamino | Bulky substituents enhance steric hindrance, reducing nonspecific interactions |
| 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde | Methyl-octadecylamino | Long alkyl chain increases hydrophobicity, favoring membrane penetration |
| 4-(Diethylamino)benzaldehyde | Diethylamino | Balanced hydrophobicity and electronic effects for versatile synthesis |
Key Differences :
- Bulky or long-chain substituents (e.g., octadecyl) in analogs improve lipid solubility but may hinder crystallinity .
Halogenated and Alkoxy-Substituted Benzaldehydes
Halogen or alkoxy groups influence reactivity and application scope:
| Compound Name | Substituents | Unique Properties |
|---|---|---|
| 4-(4-Chlorobutoxy)benzaldehyde | 4-Chlorobutoxy | Chlorine enhances electrophilicity; butoxy chain improves solubility in nonpolar solvents |
| 4-(Heptyloxy)benzaldehyde | Heptyloxy | Long alkoxy chain increases lipophilicity, suitable for lipid-based formulations |
Key Differences :
- The target compound’s dimethoxy groups on isoquinoline enhance electron density, contrasting with halogenated analogs’ electrophilic character .
- Alkoxy chains (e.g., heptyloxy) prioritize membrane interaction over aromatic stacking .
Biological Activity
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 6,7-dimethoxyisoquinoline with appropriate aldehyde precursors. The methodology often includes the use of specific catalysts and solvents to enhance yield and purity. For example, a common approach employs microwave-assisted synthesis to achieve higher efficiency and shorter reaction times.
Antibacterial Properties
Research has demonstrated that compounds containing isoquinoline moieties exhibit significant antibacterial activity. Studies focusing on derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
Table 1 summarizes the antibacterial activity of related compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Phenyl substituted isoquinoline | S. aureus | 12.1 μM |
| 3-Phenyl substituted isoquinoline | E. faecalis | 15.0 μM |
| Benzaldehyde derivative | S. aureus | 10.3 μM |
These findings suggest that the presence of hydrophobic functionalities in the structure enhances antibacterial efficacy through interaction with bacterial cell targets such as FtsZ protein, which is crucial for bacterial cell division .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It is suggested that derivatives can inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1). This inhibition could be beneficial in treating inflammatory diseases like arthritis and cardiovascular conditions .
Cytotoxicity
Cytotoxic assessments indicate that while some derivatives exhibit selective toxicity towards cancer cells, they show minimal cytotoxic effects on normal human cells. This selectivity is critical for therapeutic applications in oncology.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- FtsZ Protein Inhibition : The compound binds to FtsZ, disrupting its polymerization and function in bacterial cell division.
- Cytokine Regulation : It modulates signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.
Case Studies
Several studies have documented the biological effects of isoquinoline derivatives:
- Study on Antibacterial Activity : A study published in Antibiotics demonstrated that isoquinoline derivatives significantly reduced bacterial viability in vitro, with a focus on MRSA strains .
- Anti-inflammatory Research : Another research highlighted the potential of these compounds in reducing IL-6 levels in animal models of inflammation .
- Cytotoxicity Trials : Clinical trials indicated promising results where select derivatives displayed strong anticancer properties against breast cancer cell lines while sparing normal cells from toxicity .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde, and how should data be interpreted?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve aromatic protons (6,7-dimethoxyisoquinoline) and the benzaldehyde proton (δ ~10 ppm). Compare with data for analogous isoquinoline derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight. Fragmentation patterns help identify the isoquinoline core and methyl-benzaldehyde linkage .
- Infrared (IR) Spectroscopy: Detect aldehyde C=O stretching (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
Q. What synthetic routes are feasible for preparing this compound, and what intermediates are critical?
- Methodology:
- Isoquinoline Core Synthesis: Start with 6,7-dimethoxyisoquinoline, prepared via Bischler-Napieralski cyclization of phenethylamine derivatives .
- Methyl-Benzaldehyde Linkage: Use nucleophilic substitution (e.g., alkylation of 4-methylbenzaldehyde with a halogenated isoquinoline) or Suzuki-Miyaura coupling for aryl-aryl bonds .
- Key Intermediates: 4-(Bromomethyl)benzaldehyde and 4-chloro-6,7-dimethoxyisoquinoline require rigorous purity checks (HPLC, TLC) .
Q. How does solubility in common solvents impact experimental design?
- Methodology:
- Solubility Testing: Use UV-Vis or gravimetric analysis. The compound is likely sparingly soluble in water (like 4-hydroxybenzaldehyde, 8.45 mg/mL at 25°C ) but soluble in DMSO, ethanol, or chloroform.
- Solvent Choice for Reactions: Polar aprotic solvents (DMF, DMSO) enhance reactivity for coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Methodology:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura coupling. Optimize ligand-to-metal ratios .
- Temperature and Time: Use design-of-experiments (DoE) to evaluate temperature (80–120°C) and reaction duration (12–48 hrs). Monitor by LC-MS .
- Workup Strategies: Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted aldehyde or isoquinoline .
Q. What computational methods are suitable for predicting electronic properties or binding affinities?
- Methodology:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict redox behavior or charge distribution in the benzaldehyde moiety .
- Molecular Docking: Use software like AutoDock to model interactions with biological targets (e.g., enzymes inhibited by isoquinoline derivatives) .
Q. How should researchers address contradictions in reported biological activity data for similar compounds?
- Methodology:
- Assay Standardization: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., 4-hydroxybenzaldehyde as a reference ).
- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. ethanol) or exposure time .
Q. What strategies mitigate stability issues during storage or biological assays?
- Methodology:
- Degradation Analysis: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Aldehydes may oxidize; add antioxidants (e.g., BHT) .
- Lyophilization: For long-term storage, lyophilize the compound in inert atmospheres (argon) to prevent oxidation .
Data Interpretation and Optimization
Q. How can researchers validate the purity of this compound when commercial standards are unavailable?
- Methodology:
- Multi-Technique Cross-Validation: Combine NMR (absence of extraneous peaks), HRMS (exact mass match), and elemental analysis (<0.4% deviation) .
- Spiking Experiments: Co-inject with synthesized intermediates to confirm retention times in HPLC .
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
